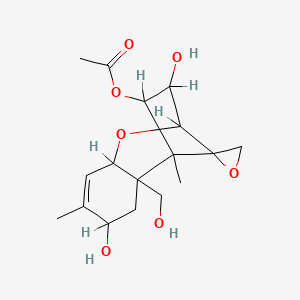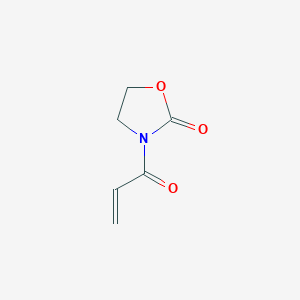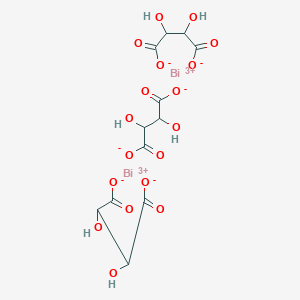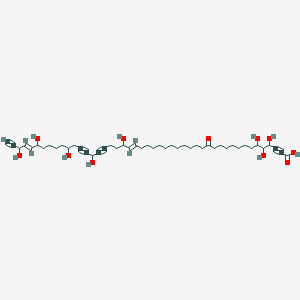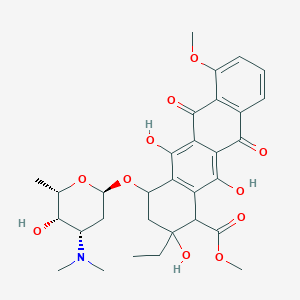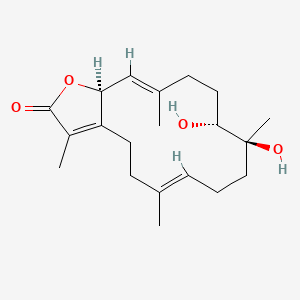
Etrogol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etrogol belongs to the class of organic compounds known as tyrosols and derivatives. Tyrosols and derivatives are compounds containing a hydroxyethyl group attached to the C4 carbon of a phenol group. Etrogol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, etrogol is primarily located in the membrane (predicted from logP). Outside of the human body, etrogol can be found in citrus and sweet orange. This makes etrogol a potential biomarker for the consumption of these food products.
Etrogol is an alcohol and a member of phenols. It has a role as a metabolite.
Applications De Recherche Scientifique
1. Water Purification
Etrogol has been researched for its effectiveness in water purification. A study using the Etro-03 device, which utilizes electric corona discharge, demonstrated its ability to destroy harmful microorganisms in water. This research, conducted on surface water in the Kapshagai reservoir, showed significant reductions in biological pollutants such as coliphages and coli-indices, indicating Etrogol's potential in water treatment processes (Abdykadyrov et al., 2023).
2. Pharmaceutical Research
In pharmaceutical research, a new flavonoid named citflavanone and prenylated phenol derivatives including Etrogol were isolated from various Citrus plants. This discovery from Citrus roots and barks, such as those from Citrus natsudaidai and C. medica, highlights Etrogol's relevance in the exploration of new compounds for potential therapeutic applications (Ito et al., 1988).
Propriétés
Numéro CAS |
119417-97-9 |
|---|---|
Nom du produit |
Etrogol |
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-[4-(3-methylbut-2-enoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H18O2/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14/h3-6,8,14H,7,9-10H2,1-2H3 |
Clé InChI |
IBVFUNAQXWFZQB-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)CCO)C |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)CCO)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



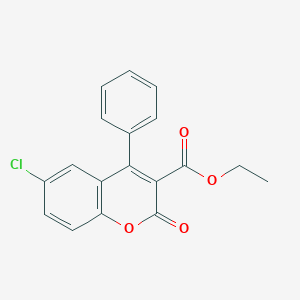
![2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine](/img/structure/B1245771.png)
![(2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide](/img/structure/B1245772.png)
